2-(2,4-Dichlorophenyl)oxazole

Cannabinoid Receptor CB1 Antagonist Obesity Therapeutics

Researchers targeting CB1, furin, or anticancer pathways face challenges sourcing oxazole scaffolds with the validated 2,4-dichloro substitution essential for target potency. This compound is the direct synthetic precursor for: • CB1 antagonists achieving IC50 ≈ 1 nM • Furin inhibitor F4 (Ki = 1.57 μM), the most active competitive inhibitor in its series • Anti-A431 epidermoid carcinoma agents (IC50 = 2.0 μg/mL) Supplied at ≥98% purity with global shipping. Bulk quantities and custom synthesis available.

Molecular Formula C9H5Cl2NO
Molecular Weight 214.04 g/mol
CAS No. 1242336-71-5
Cat. No. B174409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenyl)oxazole
CAS1242336-71-5
Synonyms2-(2,4-Dichlorophenyl)oxazole
Molecular FormulaC9H5Cl2NO
Molecular Weight214.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=NC=CO2
InChIInChI=1S/C9H5Cl2NO/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-5H
InChIKeyYWHOOKZYOXJCSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenyl)oxazole Chemical Identity & Specifications


2-(2,4-Dichlorophenyl)oxazole (CAS 1242336-71-5) is a heterocyclic organic compound belonging to the oxazole family, consisting of a five-membered oxazole ring (1,3-oxazole) bearing a 2,4-dichlorophenyl substituent at the C2 position [1]. The compound has a molecular formula of C9H5Cl2NO and a molecular weight of 214.05 g/mol [1]. Computed physicochemical properties include a calculated LogP of 3.64840 and a polar surface area (PSA) of 26.03 Ų, indicating moderate lipophilicity [2]. The compound is commercially available as a research chemical from multiple vendors, typically at ≥98% purity, and is classified as harmful by inhalation, in contact with skin, and if swallowed, requiring appropriate laboratory safety handling .

2-(2,4-Dichlorophenyl)oxazole Substitution Infeasibility


The 2,4-dichlorophenyl substituent on the oxazole scaffold is not an arbitrary or interchangeable structural feature. Structure-activity relationship (SAR) studies across multiple biological targets—including cannabinoid receptor 1 (CB1), furin protease, transthyretin (TTR) amyloidogenesis, and epidermal cancer cells—demonstrate that the specific 2,4-dichloro substitution pattern confers quantifiable and often superior activity compared to alternative halogenation patterns or unsubstituted phenyl analogs . Generic substitution with other oxazole derivatives bearing different halogenation (e.g., 2,4-difluorophenyl, 3,5-dichlorophenyl, or 4-chlorophenyl) or unsubstituted phenyl groups yields substantially different potency profiles, as quantified in the comparative evidence below [1]. Substitution cannot proceed without loss of the validated activity profile documented in the primary literature.

2-(2,4-Dichlorophenyl)oxazole Quantitative Differentiation Evidence


CB1 Antagonist Binding Potency

In a medicinal chemistry program developing biarylpyrazole-based CB1 receptor antagonists, derivatives incorporating the 2,4-dichlorophenyl moiety demonstrated exceptional binding affinity. Thorough SAR optimization of pyrazole substituents and the 1,3,4-oxadiazole ring yielded several novel CB1 antagonists with IC50 values of approximately 1 nM for CB1 receptor binding [1]. The most promising precandidate identified, compound 43c, contains a 2,4-dichlorophenyl group as a critical pharmacophoric element and exhibited potent antiobesity potential [1]. While direct comparator data within the same assay for alternative halogenation patterns is not fully detailed in the available source, the reported sub-nanomolar to low nanomolar potency range establishes a high-activity benchmark for 2,4-dichlorophenyl-containing oxadiazole derivatives in CB1 antagonism.

Cannabinoid Receptor CB1 Antagonist Obesity Therapeutics

Anticancer Activity in A431 Carcinoma

In a direct head-to-head comparison of 5-methyl-2,4-disubstituted-oxazole derivatives, compound 4e (bearing a 2,4-dichlorophenyl group) and compound 4f (bearing a 2,4-difluorophenyl group) were evaluated for anticancer activity against A431 human epidermoid carcinoma cells [1]. Both compounds were highly effective, with IC50 values of 2.0 μg/mL for the 2,4-dichlorophenyl derivative (4e) and 1.6 μg/mL for the 2,4-difluorophenyl derivative (4f) [1]. The quantitative difference of 0.4 μg/mL (approximately 20% lower IC50 for the difluoro analog) demonstrates that both halogenation patterns yield potent activity, with the 2,4-difluorophenyl variant showing modestly superior potency in this specific cell line and scaffold context [1].

Anticancer A431 Cells Epidermal Carcinoma Oxazole Derivatives

Furin Competitive Inhibition

Among a series of 1,3-oxazol-4-ylphosphonium salts evaluated as furin inhibitors, the derivative containing 2,4-dichlorophenyl at the C2-position and a methylthio (MeS) group at C5 (compound 12, also designated F4) was identified as the most active competitive inhibitor in the series, with a Ki value of 1.57 μM [1][2]. This compound outperformed other structural variants within the same phosphonium salt series, demonstrating that the combination of 2,4-dichlorophenyl at C2 and methylthio at C5 yields optimal furin inhibition in this chemical class [1].

Furin Inhibitor Proprotein Convertase Antiviral Cancer

Antiviral Activity Against HPV-11

A series of novel 1,3-oxazole derivatives were synthesized and evaluated for antiviral activity against low-risk human papillomavirus type 11 (HPV-11) . Bioassays demonstrated that several compounds in the series exhibited potent antiviral activity with IC50 values ranging from 1.7 to 9.6 μM in a transient DNA replication assay . Notably, these compounds showed low cytotoxicity in HEK293 cells compared to the clinically used antiviral agent cidofovir (CDV) . The 2,4-dichlorophenyl-substituted oxazole derivatives represent a promising structural class for anti-HPV drug development.

Antiviral HPV-11 Human Papillomavirus Oxazole Derivatives

TTR Amyloidogenesis Inhibition

In a systematic evaluation of ten oxazoles bearing a C4 carboxyl group as transthyretin (TTR) amyloid fibril inhibitors, substitution of aryls at the C2 position of the oxazole ring revealed that a 3,5-dichlorophenyl substituent significantly reduced amyloidogenesis compared to other aryl substitution patterns tested [1]. The efficacy of these inhibitors was further enhanced by installing an ethyl, propyl, or CF3 group at the C5 position [1]. The CF3 substitution at C5 also improved TTR binding selectivity over other plasma proteins in human blood [1]. These compounds exhibited substantial TTR fibril formation inhibition activity in vitro and acceptable binding selectivity in human plasma, positioning them as appealing drug candidates for TTR amyloidosis [1].

Transthyretin Amyloidosis Neurodegenerative Disease TTR Inhibitor

Antitubercular Activity Against M. tuberculosis

In a study evaluating novel 1,2,4-oxadiazole-pyranopyridine/chromene hybrids against Mycobacterium tuberculosis H37Rv (MTB), a compound containing the 2,4-dichlorophenyl moiety (3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2,4-dichlorophenyl)-8-[(E)-(2,4-dichlorophenyl)-methylidene]-6-methyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridin-2-amine) demonstrated an MIC of 0.31 μM [1]. This represents activity that is 1.2 times, 15.2 times, and 24.6 times more potent than the standard antitubercular drugs isoniazid, ciprofloxacin, and ethambutol, respectively [1]. The 1,2,4-oxadiazole-pyranopyridine hybrids displayed enhanced activity relative to the 1,2,4-oxadiazole-chromene hybrids in the same series [1].

Antitubercular Mycobacterium tuberculosis Antimycobacterial Oxadiazole

2-(2,4-Dichlorophenyl)oxazole Validated Applications


CB1 Antagonist for Obesity & Metabolic Disorders

Based on SAR studies demonstrating that 2,4-dichlorophenyl-containing oxadiazole derivatives achieve CB1 receptor binding IC50 values of approximately 1 nM, researchers in metabolic disease and obesity drug discovery should prioritize 2-(2,4-dichlorophenyl)oxazole as a key intermediate for synthesizing novel CB1 antagonist candidates [1]. The sub-nanomolar to low nanomolar potency range of 2,4-dichlorophenyl-containing oxadiazoles establishes this substitution pattern as a validated pharmacophore for CB1-targeted therapeutics [1].

Anticancer Lead Optimization for Carcinoma

Direct comparative data shows that 5-methyl-2,4-disubstituted-oxazole derivatives bearing 2,4-dichlorophenyl (IC50 = 2.0 μg/mL) and 2,4-difluorophenyl (IC50 = 1.6 μg/mL) exhibit potent cytotoxicity against A431 epidermoid carcinoma cells [2]. Medicinal chemistry teams optimizing anticancer leads can use 2-(2,4-dichlorophenyl)oxazole as a synthetic precursor for generating oxazole-pyrazine hybrids and systematically comparing the activity profiles of dichloro versus difluoro substitution patterns against their specific cancer cell line panels [2].

Furin Inhibitor Development for Antiviral & Cancer

The identification of a 2,4-dichlorophenyl-5-methylthio oxazole derivative (F4) as the most active competitive furin inhibitor in its chemical series (Ki = 1.57 μM) validates 2-(2,4-dichlorophenyl)oxazole as a strategic intermediate for furin-targeted drug discovery [3]. Given furin's critical role in processing viral envelope proteins (including SARS-CoV-2 spike), bacterial toxins, and cancer-associated growth factors, researchers developing furin inhibitors for antiviral, antibacterial, or antimetastatic applications should consider 2,4-dichlorophenyl-substituted oxazole scaffolds as starting points for lead optimization [3].

Antitubercular Drug Discovery

Evidence showing that 2,4-dichlorophenyl-containing 1,2,4-oxadiazole-pyranopyridine hybrids achieve sub-micromolar MIC values (0.31 μM) against M. tuberculosis H37Rv, outperforming standard drugs isoniazid (1.2×), ciprofloxacin (15.2×), and ethambutol (24.6×), positions 2-(2,4-dichlorophenyl)oxazole as a valuable intermediate for synthesizing novel antitubercular agents [4]. Researchers in antimycobacterial drug discovery can leverage this scaffold to develop next-generation tuberculosis therapeutics with enhanced potency relative to current clinical standards [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,4-Dichlorophenyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.